molecular formula C10H15ClN4O B1418776 N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride CAS No. 1185316-41-9

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B1418776
CAS No.: 1185316-41-9
M. Wt: 242.7 g/mol
InChI Key: AWKPXGORYLTOMG-UHFFFAOYSA-N
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Description

Nomenclature and Registry Information

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride is a heterocyclic organic compound featuring a pyrazine carboxamide moiety linked to a piperidine ring, with a hydrochloride counterion. Its systematic IUPAC name is This compound , reflecting the substitution pattern at the piperidine nitrogen and the pyrazine ring. Key registry identifiers include:

Property Identifier
CAS Registry Number 1185316-41-9
Molecular Formula C₁₀H₁₅ClN₄O
Molecular Weight 242.71 g/mol
MDL Number MFCD09607875

The compound is cataloged in chemical databases under identifiers such as AKSci 3034AA and BLDpharm 3D-KXB31641 . Safety data sheets classify it under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Molecular Structure and Stereochemistry

The molecule consists of two primary components:

  • Pyrazine-2-carboxamide : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted by a carboxamide group at position 2.
  • Piperidin-4-yl group : A six-membered saturated ring containing one nitrogen atom, linked to the carboxamide via its 4-position.

The stereochemistry of the piperidine ring is influenced by the chair conformation, where the nitrogen atom occupies an axial or equatorial position depending on protonation state. The hydrochloride salt formation protonates the piperidine nitrogen, stabilizing the chair conformation with the ammonium group axial to minimize steric hindrance .

Crystallographic Analysis

While direct crystallographic data for this compound is limited, structural analogs provide insights. For example, pyrazinecarboxamide-metal complexes (e.g., HgBr₂(C₅H₅N₃O)₂) exhibit distorted octahedral geometries with bridging halides and hydrogen-bonded networks . In this compound, the chloride ion likely participates in hydrogen bonding with the amide N–H group (2.8–3.1 Å) and piperidinium N⁺–H (3.0–3.3 Å), forming a layered lattice .

Electronic Structure and Bonding Properties

The electronic structure is characterized by:

  • Pyrazine ring : A π-conjugated system with delocalized electrons, evidenced by UV-Vis absorption bands near 265 nm (π→π* transitions) .
  • Amide group : Resonance stabilization between the carbonyl (C=O) and N–H groups, confirmed by IR stretching frequencies at ~1675 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) .
  • Piperidinium ion : Protonation at nitrogen increases electron-withdrawing effects, polarizing adjacent C–N bonds (bond length ~1.49 Å) .

Density functional theory (DFT) studies on related pyrazine-carboxamide complexes reveal HOMO densities localized on the pyrazine ring and LUMO on the carbonyl group, facilitating charge-transfer interactions .

Conformational Analysis of the Piperidine Ring System

The piperidine ring adopts a chair conformation with minimal torsional strain. Key observations include:

  • Chair inversion barrier : ~25–30 kJ/mol, typical for N-protonated piperidines .
  • Substituent effects : The carboxamide group at C4 prefers an equatorial orientation to avoid 1,3-diaxial interactions. Protonation at nitrogen stabilizes this conformation via ionic interactions with the chloride counterion .

Computational models (e.g., molecular mechanics) predict a puckering amplitude (θ) of 10–15° and φ angles of 60° (chair) or 180° (twist-boat), consistent with X-ray data for analogous piperidine derivatives .

Properties

IUPAC Name

N-piperidin-4-ylpyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-5-6-13-9)14-8-1-3-11-4-2-8;/h5-8,11H,1-4H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKPXGORYLTOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671560
Record name N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185316-41-9
Record name N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Pyrazine-2-carboxylic acid

  • Starting Material : Pyrazine derivatives or appropriate precursors.
  • Method : Cyclization reactions or direct synthesis from pyrazine derivatives.
  • Solvent : Typically water or organic solvents like ethanol.

Step 2: Activation of the Carboxylic Acid Group

  • Reagent : Thionyl chloride (SOCl2) or carbodiimides (e.g., EDC).
  • Solvent : Dichloromethane or dimethylformamide (DMF).
  • Conditions : Room temperature or slightly elevated temperatures.

Step 3: Coupling with Piperidin-4-ylamine

  • Reagent : Piperidin-4-ylamine.
  • Base : Triethylamine (Et3N) or pyridine.
  • Solvent : Dichloromethane or DMF.
  • Conditions : Room temperature or slightly elevated temperatures.

Step 4: Formation of the Hydrochloride Salt

Data and Research Findings

Step Reagents Solvents Conditions Yield
Activation of Carboxylic Acid SOCl2 CH2Cl2 Room Temperature 80-90%
Coupling with Piperidin-4-ylamine Piperidin-4-ylamine, Et3N DMF Room Temperature 70-80%
Formation of Hydrochloride Salt HCl Ethanol Room Temperature 90-95%

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of derivatives with enhanced properties or novel functionalities.

Biology

In biological research, this compound is utilized to investigate interactions with biomolecules. It has shown promise in enzyme inhibition studies, particularly against kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit c-Met and VEGFR-2 kinases, suggesting potential applications in cancer therapeutics.

Medicine

The compound has been explored for its therapeutic potential, particularly in anti-inflammatory and anticancer applications. Preliminary studies indicate that it may possess anti-inflammatory properties by reducing cytokine levels in inflammatory models. Additionally, derivatives of piperidine have demonstrated significant cytotoxicity against cancer cell lines, indicating a pathway for developing new anticancer agents.

Industry

In industrial applications, this compound can be used in the production of materials with specific properties due to its chemical reactivity and ability to form various derivatives.

Research indicates that this compound exhibits several notable biological activities:

Enzyme Inhibition

The compound has potential as an inhibitor of specific enzymes critical for cancer progression. Studies have shown that similar compounds can inhibit kinases such as c-Met and VEGFR-2 with potent activity.

Antitumor Activity

A comparative study highlighted the antitumor potential of related compounds, with one derivative exhibiting an IC50 value of 0.25 μM against HepG2 cells. This suggests that modifications to the piperidine structure can enhance biological activity.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 Values
N-(Piperidin-1-yl)methyl-pyrazine-2-carboxamideSimilar piperidine substitutionAntitumor0.25 μM (HepG2)
4-(Piperidin-1-yl)methyl-pyrazineDifferent substituent on pyrazineKinase inhibition26.00 nM (c-Met)
N-(Morpholinomethyl)pyrazineMorpholine instead of piperidineVaries based on structureNot specified

Case Study on Anti-inflammatory Effects

A study demonstrated that derivatives of this compound significantly reduced inflammation markers in a rat model of arthritis. The treatment group showed a marked decrease in pro-inflammatory cytokines compared to controls, reinforcing its potential as a therapeutic agent in inflammatory diseases.

Case Study on Anticancer Efficacy

In comparative studies involving various anticancer agents, this compound was found to be more effective than standard treatments in inducing apoptosis in breast cancer cells. Flow cytometry analysis confirmed increased early apoptotic cells in treated groups.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Pyrazine-2-carboxamide Derivatives with Aromatic Substituents

  • N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (Compound 1, ): Structure: Substituted with a bulky 3-iodo-4-methylphenyl group. Application: Acts as an antimycobacterial agent and abiotic elicitor in Silybum marianum cultures.
  • 5-tert-Butyl-6-chloro-N-(3-chlorophenyl)-pyrazine-2-carboxamide (Compound 54, ): Structure: Contains tert-butyl and chloro substituents on the pyrazine ring and a 3-chlorophenyl group. Activity: Exhibits potent PET-inhibiting activity (IC50 = 47.0 µmol dm⁻³), attributed to its high logP (4.18), which favors lipid bilayer interaction.

Piperidine/Piperazine-Based Analogues

  • N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (Compound 61, ): Structure: Incorporates an isopropoxy-substituted phenyl ring adjacent to the piperidine. Synthesis: Achieved via deprotection of a trifluoroacetyl group under basic conditions (97.9% yield).
  • N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride (): Structure: Replaces pyrazine with benzofuran, a bicyclic aromatic system. Properties: MW = 280.74 g/mol; soluble in DMSO and methanol. Comparison: Benzofuran’s extended π-system may enhance stacking interactions but reduce polarity compared to pyrazine, altering pharmacokinetics.

Halogenated and Metal-Binding Derivatives

  • HgX₂ Complexes of N-(1-Halo-naphthalen-4-yl)pyrazine-2-carboxamide () :
    • Structure : Features halogenated naphthalene groups (Cl/Br) complexed with Hg²⁺.
    • Function : Exhibits repetitive π-stacking in crystal structures, critical for supramolecular assembly.
    • Comparison : The target compound lacks heavy metal coordination, simplifying synthesis but limiting applications in catalysis or material science.

Lipophilicity and Bioactivity Trends

  • logP-Activity Relationship () :
    • Compounds with higher logP (e.g., 54, logP = 4.18) show enhanced PET inhibition but may suffer from solubility issues.
    • The target compound’s logP is likely lower (~2–3), balancing membrane permeability and solubility.

Solubility and Stability

  • Hydrochloride Salts (): The hydrochloride form improves aqueous solubility (e.g., compound 61: soluble in methanol/water mixtures). Neutral analogues (, e.g., 8b, MW = 530 g/mol) exhibit higher melting points (241–242°C), suggesting greater crystalline stability.

Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Key Substituents
Target Compound ~280* ~2.5* Not Reported Piperidin-4-yl, pyrazine
5-tert-Butyl-6-chloro-N-(3-ClPh)-pyrazine-2-carboxamide 447.5 4.18 Not Reported tert-Butyl, Cl, 3-ClPh
N-(2-Isopropoxy-5-piperidinylphenyl)-pyrazine-2-carboxamide 363.4 ~3.0 210–212 (HCl salt) Isopropoxy, phenyl
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide HCl 280.74 ~2.8 Not Reported Benzofuran

*Estimated values based on structural analogues.

Biological Activity

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-tubercular agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to a pyrazine-2-carboxamide moiety. This structure contributes to its ability to interact with various biological targets.

The primary target for this compound is Mycobacterium tuberculosis H37Ra , where it exhibits significant anti-tubercular activity. The compound has shown 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM , indicating potent activity against this pathogen .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Target/Pathogen IC50 (μM)
Anti-tubercularMycobacterium tuberculosis H37Ra1.35 - 2.18
Enzyme inhibitionVarious targets (potentially)Not specified

Case Studies and Research Findings

  • Anti-Tubercular Activity : In a study evaluating various pyrazine derivatives, this compound was identified as one of the most active compounds against Mycobacterium tuberculosis H37Ra, with IC50 values indicating strong inhibition .
  • Cytotoxicity Assessment : The cytotoxic effects on human embryonic kidney (HEK-293) cells were assessed, showing that the compound is nontoxic at the concentrations tested, which is promising for its potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationship has indicated that modifications to the piperidine and pyrazine moieties can enhance biological activity. For instance, altering substituents on the carboxamide group has been shown to impact IC50 values significantly, suggesting avenues for further optimization .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

Compound Target IC50 (μM)
N-(Piperidin-4-yl)pyrazine-2-carboxamide HClMycobacterium tuberculosis H37Ra1.35 - 2.18
Compound 6aMycobacterium tuberculosis H37Ra1.5
Compound 6eMycobacterium tuberculosis H37Ra1.8

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride, and what key reaction conditions should be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and piperidine intermediates. Key steps include activating the carboxylic acid group using coupling agents like EDCl/HOBt or CDI, followed by nucleophilic substitution with 4-aminopiperidine. Optimization focuses on solvent choice (e.g., DMF or dichloromethane), reaction temperature (20–40°C), and purification via recrystallization from ethanol/water mixtures . For analogs, coordination chemistry studies highlight the use of Ru(II) or Mn(II) precursors to form stable metal complexes, requiring inert atmospheres and controlled stoichiometry .

Q. How should researchers safely handle and store this compound to prevent exposure and degradation?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation (P261, P271) . Avoid contact with oxidizing agents or moisture to prevent decomposition (P210, P233) .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C, protected from light (P403+P233) . Monitor humidity (<40% RH) to prevent hygroscopic degradation .

Q. What spectroscopic and crystallographic methods are employed to characterize its structure?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 confirm piperidine and pyrazine ring connectivity .
  • IR : Peaks at 1650–1680 cm1^{-1} (amide C=O stretch) and 3300 cm1^{-1} (N-H stretch) validate the carboxamide group .
  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) resolves bond lengths and angles, with π-stacking interactions observed between pyrazine rings (3.5–3.8 Å spacing) .

Advanced Research Questions

Q. How can π-π interactions in its crystal structure influence supramolecular assembly, and what analytical techniques validate these interactions?

  • Methodological Answer : π-stacking between pyrazine rings directs 1D or 2D supramolecular frameworks, critical for material stability and reactivity. Techniques include:

  • X-ray diffraction : Measures interplanar distances and tilt angles .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., 12–15% from π-π interactions) .
  • DFT calculations : Predict interaction energies (e.g., −8 to −12 kcal/mol) . Substituents like halogens or methyl groups alter stacking propensity, requiring comparative crystallography .

Q. What strategies reconcile discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictions in antibacterial or enzyme inhibition data (e.g., IC50_{50} variability) may arise from:

  • Assay conditions : Adjust pH (6.5–7.5), ionic strength, and solvent (DMSO ≤1% v/v) to standardize activity measurements .
  • Impurity profiling : Use HPLC-MS (C18 column, 0.1% TFA/ACN gradient) to detect byproducts (e.g., dehydrohalogenated derivatives) .
  • Cellular models : Compare MIC values against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) strains to assess selectivity .

Q. How do coordination properties with transition metals impact its reactivity and potential applications?

  • Methodological Answer : The carboxamide acts as a bidentate ligand, binding Ru(II) or Mn(II) via pyrazine-N and amide-O. Applications include:

  • Catalysis : Ru complexes catalyze transfer hydrogenation (TOF up to 1200 h1^{-1}) in ethanol/NaOH .
  • Anticancer activity : Mn(II) complexes show ROS generation in MCF-7 cells (IC50_{50} = 8–12 µM), validated via MTT assays and flow cytometry .
  • Stability studies : Cyclic voltammetry in DMF reveals metal-centered redox peaks (e.g., RuII/III^{II/III} at +0.85 V vs. Ag/AgCl) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride
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N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride

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